molecular formula C18H17N5O3 B11003484 N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B11003484
M. Wt: 351.4 g/mol
InChI Key: ZLJXKTOBXSHKMQ-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 5-methyltetrazole moiety at the 2-position and a 2-(4-methoxyphenyl)-2-oxoethyl group at the N-terminus. Its structure combines a heterocyclic tetrazole ring, known for metabolic stability and hydrogen-bonding capacity, with a methoxyphenyl ketone group that may influence solubility and receptor interactions.

Properties

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C18H17N5O3/c1-12-20-21-22-23(12)16-6-4-3-5-15(16)18(25)19-11-17(24)13-7-9-14(26-2)10-8-13/h3-10H,11H2,1-2H3,(H,19,25)

InChI Key

ZLJXKTOBXSHKMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to form the tetrazole ring. The final step involves the coupling of the tetrazole intermediate with 2-aminobenzamide under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the oxo group can produce a secondary alcohol .

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby disrupting key biological pathways. Additionally, the tetrazole ring can form non-covalent interactions with various receptors, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Heterocyclic Core Variations

The tetrazole ring distinguishes this compound from analogs with imidazole, thiazole, or thiazolidinone cores. Key comparisons include:

Compound Name / ID Heterocycle Key Substituents Reference
Target Compound Tetrazole (1H) 5-Methyl, 4-methoxyphenyl ketone -
2-(4,5-Dicyano-1H-imidazol-2-yl)-N-phenylbenzamide (4a) Imidazole 4,5-Dicyano, phenyl
N-(4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl)benzamide (4ca) Thiazole 4-Methoxyphenyl, hydroxy
N-(2-(5-(4-hydroxybenzylidene)-2-(4-methoxyphenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl)benzamide (10) Thiazolidinone 4-Methoxyphenyl, hydroxybenzylidene
N-[2-[(2,6-dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl]-4-(1H-tetrazol-1-yl)benzamide Tetrazole (1H) 2,6-Dimethylphenyl, hydroxy-methoxyphenyl

Substituent Effects on Physical Properties

Substituents on the benzamide and aryl groups significantly influence melting points and synthetic yields:

Compound Name / ID Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound Not reported - 4-Methoxyphenyl, 5-methyltetrazole -
2-(4,5-Dicyano-1H-imidazol-2-yl)-N-phenylbenzamide (4a) 253–255 85 Phenyl, dicyanoimidazole
2-(4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid (19s) Not reported 47.1 4-Methoxyphenyl, propanoic acid
N-(4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl)benzamide (4ca) Not reported 90–95 4-Methoxyphenyl, hydroxy thiazole

Key Insight: Methoxyphenyl-substituted compounds (e.g., ) often exhibit moderate-to-high yields, suggesting synthetic feasibility. Higher melting points in imidazole derivatives (e.g., 253–255°C in ) may correlate with crystallinity due to hydrogen-bonding cyano groups.

Biological Activity

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C18H20N4O3\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_3

This structure includes a methoxy group, a tetrazole ring, and a benzamide moiety, which are believed to contribute to its biological effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of the tetrazole ring has been associated with enhanced cytotoxic activity against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cell Line Tested
Compound A10MCF-7 (Breast Cancer)
Compound B15HeLa (Cervical Cancer)
This compoundTBDTBD

Case Study : In a recent study, a series of benzamide derivatives were tested for their anticancer activity. The results indicated that modifications to the phenyl ring significantly impacted the efficacy of these compounds against cancer cell lines. The presence of electron-donating groups, such as methoxy, was found to enhance activity by increasing lipophilicity and improving cell membrane penetration.

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Research suggests that similar benzamide derivatives can inhibit bacterial growth effectively.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMinimum Inhibitory Concentration (MIC) (µg/mL)Bacteria Tested
Compound C5E. coli
Compound D10S. aureus
This compoundTBDTBD

Research Findings : A study on aminobenzamide derivatives revealed that certain modifications led to increased potency against Gram-positive bacteria. The incorporation of a tetrazole moiety was particularly noted for its role in enhancing antimicrobial properties.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspases or by inhibiting specific signaling pathways involved in cell proliferation.

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